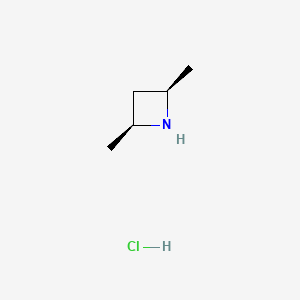

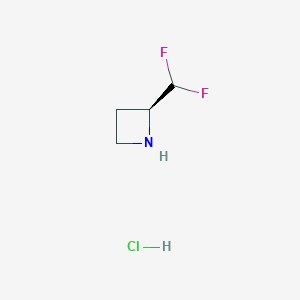

cis-2,4-Dimethylazetidinehydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Cis-2,4-Dimethylazetidinehydrochloride” is a chemical compound with the molecular formula C5H12ClN . It is used in various chemical reactions and has been mentioned in the context of pharmaceutical applications .

Synthesis Analysis

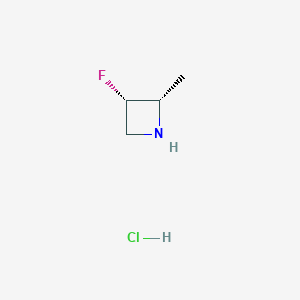

The synthesis of “this compound” involves a series of chemical reactions. A series of single enantiomer, 2,4-cis-disubstituted amino azetidines were synthesized and used as ligands for copper-catalyzed Henry reactions of aldehydes with nitromethane . Another method involves the cycloaddition reaction of imine and chloroacetyl chloride in dry dichloromethane at 0–5 °C .Molecular Structure Analysis

The molecular structure of “this compound” is inherently concave due to the cis-ring geometry . This unique structure allows it to be used as a ligand in various chemical reactions .Chemical Reactions Analysis

“this compound” has been used in various chemical reactions. For instance, it has been used as a ligand in copper-catalyzed Henry reactions of aldehydes with nitromethane . It has also been involved in intermolecular [2+2] photocycloadditions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Direcciones Futuras

The future directions of “cis-2,4-Dimethylazetidinehydrochloride” could involve its use in the development of new drugs and therapies. For instance, Cdc2-like kinases (CLKs) have been recognized as potential drug targets, and “this compound” could potentially be used in the development of CLK inhibitors .

Mecanismo De Acción

Target of Action

Cis-2,4-Dimethylazetidine Hydrochloride is a conformationally constrained analogue of the potent hallucinogenic agent, N,N-diethyllysergamide, also known as LSD . The primary target of this compound is the serotonin 5-HT2A receptor , which is the presumed target for hallucinogenic agents .

Mode of Action

The compound interacts with its target, the serotonin 5-HT2A receptor, in a manner similar to LSD. The dimethylazetidine moiety is considered a rigid analogue of diethylamine, and thus, the compound is a conformationally constrained analogue of LSD . The S,S-dimethylazetidine gave a lysergamide with pharmacology most similar to LSD, indicating that the N,N-diethyl groups of LSD optimally bind when they are oriented in a conformation distinct from that observed in the solid state by X-ray crystallography .

Biochemical Pathways

Given its similarity to lsd, it is likely to affect the serotonin system, which plays a crucial role in mood regulation, sleep, and cognition .

Pharmacokinetics

LSD is known to be rapidly absorbed and distributed, metabolized by the liver, and excreted in urine .

Result of Action

Given its similarity to lsd, it may induce hallucinogenic effects by activating the serotonin 5-ht2a receptor .

Action Environment

The action, efficacy, and stability of Cis-2,4-Dimethylazetidine Hydrochloride are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other substances. Specific studies on these aspects are currently lacking .

Propiedades

IUPAC Name |

(2R,4S)-2,4-dimethylazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H/t4-,5+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDQBGXJXDSIMB-JEVYUYNZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N1)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](N1)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B6300470.png)

![N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea](/img/structure/B6300483.png)

![5,5-dimethyl-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B6300486.png)

![(3Z)-3-[(4-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B6300497.png)

![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)

![tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride](/img/structure/B6300553.png)